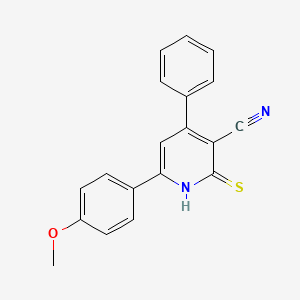

2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile

Description

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a nicotinonitrile derivative featuring a thiol (-SH) group at position 2, a 4-methoxyphenyl substituent at position 6, and a phenyl group at position 4. The compound’s structure combines electron-donating (4-methoxyphenyl) and electron-withdrawing (cyano) groups, creating a polarized π-conjugated system.

Key structural attributes:

- Position 2: Mercapto (-SH) group, which is highly reactive and prone to oxidation or disulfide formation.

- Position 4: Phenyl ring, contributing to hydrophobicity and π-stacking interactions.

- Position 6: 4-Methoxyphenyl group, providing strong electron-donating effects via the methoxy substituent.

Properties

IUPAC Name |

6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-22-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(23)21-18/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFQNLIWROZBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327484 | |

| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78564-18-8 | |

| Record name | 6-(4-methoxyphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile typically involves the reaction of 2-cyanothioacetamide with 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves stirring the reactants in a suitable solvent, such as ethanol, in the presence of a base like sodium hydroxide, at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The mercapto group can interact with thiol-containing enzymes, potentially inhibiting their activity. The aromatic rings may also interact with various receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Photophysical Properties

The electronic nature of substituents significantly influences the compound’s properties. Below is a comparative analysis with key analogs:

Key Observations:

Mercapto vs. Sulfanyl/Other Groups :

- The -SH group (target compound) exhibits higher reactivity compared to -S-Et () or -OMe (), making it more prone to oxidation but useful in metal coordination .

- Compounds with -S-Et (e.g., ) show improved stability, which is advantageous for storage but limits dynamic reactivity .

Electron-Donating vs. In contrast, the -CF₃ group () withdraws electrons, reducing π→π* transition efficiency and fluorescence output .

Fluorescence and Photophysical Behavior

- 4-Methoxyphenyl groups enhance emission intensity due to resonance donation. For example, compound 5d (quinazoline core) exhibits a 480–495 nm emission band with high quantum yield .

- Mercapto groups may introduce quenching effects via sulfur’s heavy atom effect, but this could be counterbalanced by the electron-donating 4-methoxyphenyl group in the nicotinonitrile framework .

Biological Activity

2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is a complex organic compound with significant biological activity attributed to its unique structural features, including a thiol group, a methoxy-substituted phenyl group, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C20H16N2OS

- Molecular Weight : 332.4 g/mol

- Key Functional Groups : Thiol (-SH), Methoxy (-OCH3), Nitrile (-CN)

The presence of the thiol group allows for the formation of covalent bonds with various biological targets, while the methoxy group can influence the compound's reactivity and interaction with enzymes or receptors.

The biological activity of 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile is primarily mediated through its interactions with enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the nitrile group can participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that derivatives of nicotinonitrile, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that nicotinonitrile derivatives possess antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.

- Antitumor Activity : Compounds similar to 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile have been evaluated for their potential as antitumor agents, demonstrating cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as mitogen-activated protein kinases (MAPKs).

Antimicrobial Studies

A study conducted by Marzouk et al. (2016) evaluated the antimicrobial properties of various nicotinonitrile derivatives, including 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | E. coli | 50 µg/mL |

| 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile | S. aureus | 25 µg/mL |

Antitumor Activity

In vitro studies have demonstrated that 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Studies

- Case Study on Enzyme Interaction : A recent investigation focused on the interaction between 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile and MAPKAP kinase-2, revealing that the compound effectively inhibited enzyme activity, which could be beneficial in treating inflammatory diseases.

- Case Study on Anticancer Activity : In a study assessing the anticancer properties of this compound, researchers reported a significant reduction in tumor size in xenograft models treated with varying doses of 2-Mercapto-6-(4-methoxyphenyl)-4-phenylnicotinonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.